Enhanced Heparanase-1 (HPSE1) Inhibitory Activity via Tetrahydro Derivative 16 vs. Lead Compound 2
In a head-to-head optimization study, the tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative **16** demonstrated significantly improved inhibitory activity against human heparanase-1 (HPSE1) compared to the parent lead compound **2** . Compound **16** also exhibited a marked reduction in off-target inhibition of GUSβ and GBA, indicating enhanced target selectivity .
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Compound 16: IC50 = 12 nM (HPSE1); GUSβ inhibition = 24%; GBA inhibition = 32% at 10 μM |
| Comparator Or Baseline | Compound 2: IC50 = 85 nM (HPSE1); GUSβ inhibition = 68%; GBA inhibition = 79% at 10 μM |
| Quantified Difference | 7.1-fold increase in potency (IC50 reduction); 2.8-fold and 2.5-fold reduction in off-target inhibition, respectively |
| Conditions | Human recombinant HPSE1 enzyme assay; fluorometric detection of heparan sulfate cleavage; 10 μM compound concentration for off-target assays |
Why This Matters
Procuring the 5-carboxylic acid scaffold enables the development of high-potency leads like Compound 16, offering a clear advantage over earlier leads with suboptimal selectivity, thereby reducing attrition in later-stage drug development.
